Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Description
Contextual Overview of Halogenated and Acylated Hydroxybenzoate Esters in Chemical Research
Substituted benzoate (B1203000) esters are a class of organic compounds foundational to numerous areas of chemical research and industry. A prominent subgroup, the esters of p-hydroxybenzoic acid (commonly known as parabens), are widely recognized for their application as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. google.com The basic scaffold of a hydroxybenzoate ester can be chemically modified through various reactions, including halogenation (the introduction of halogen atoms like bromine) and acylation (the addition of an acyl group, such as an acetyl group).
These modifications are not trivial; they strategically alter the electronic properties, reactivity, and steric profile of the molecule. Halogenation can influence a compound's lipophilicity and metabolic stability, and it can provide a reactive handle for further synthetic transformations. Similarly, acylation introduces a key carbonyl functional group that can direct subsequent reactions or be a critical component for biological activity. Consequently, halogenated and acylated hydroxybenzoate esters are highly valued as versatile building blocks in organic synthesis, enabling the construction of more complex molecular architectures. sigmaaldrich.comgoogle.com Their derivatives are investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory effects. google.com
Significance of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate within the Substituted Benzoate Scaffold
This compound is a multi-functionalized molecule that holds particular significance as a high-value intermediate in the synthesis of complex pharmaceutical compounds. google.com Its importance is not derived from its own terminal biological activity, but from its utility as a starting material for constructing intricate heterocyclic systems.
Specifically, this compound has been identified as a key precursor in the synthesis of novel chromenone derivatives. google.comgoogle.com These chromenone scaffolds are the core of molecules designed as potent and selective inhibitors of phosphatidylinositol 3-kinases (PI3Ks). google.comgoogle.com PI3K enzymes are a family of lipid kinases involved in crucial cellular functions like cell growth, proliferation, and survival; their dysregulation is frequently implicated in various forms of cancer. google.com Therefore, inhibitors of PI3K are a major focus of modern oncology research.
The chemical structure of this compound is ideally suited for this purpose. The specific arrangement of the hydroxyl, acetyl, bromo, and methyl ester groups on the benzene (B151609) ring allows for a directed and efficient series of reactions to build the target chromenone-based PI3K inhibitors. google.com
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound is almost exclusively focused on its application in synthetic and medicinal chemistry. Patent literature clearly documents its role as a reactant in the development of potential anti-tumor agents. google.comgoogle.com This body of work demonstrates its established value as a component in multi-step synthetic pathways aimed at producing complex, biologically active molecules.
A significant gap in the current body of knowledge is the lack of research into the intrinsic properties of this compound itself. There is little to no publicly available data on its own biological, pharmacological, or material properties. Its characterization is primarily that of a synthetic intermediate, and its value is measured by its efficiency in producing subsequent, more complex target molecules. Future research could explore whether this specific substitution pattern confers any interesting standalone properties.
Scope and Objectives of Academic Research on this compound
The primary scope of academic and industrial research involving this compound is its utilization as a strategic starting material for the synthesis of therapeutic agents. The principal objective is to leverage its pre-functionalized aromatic ring to streamline the production of novel drug candidates, particularly PI3K inhibitors for cancer therapy. google.comgoogle.com
Researchers aim to exploit the compound's distinct functional groups to build the chromenone core structure efficiently. The presence of the acetyl and hydroxyl groups facilitates the key cyclization reactions needed to form the heterocyclic ring system, while the bromo and ester functionalities offer sites for further diversification of the molecular scaffold. The overarching goal is the creation of new chemical entities with improved potency, selectivity, and pharmacological profiles for targeted cancer treatment.
Chemical Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 160753-84-4 |
| Molecular Formula | C₁₀H₉BrO₄ |
| Molecular Weight | 273.08 g/mol |
| InChI Key | RUCFCAIVBNFCSY-UHFFFAOYSA-N |
| Physical Form | Pale-yellow to Yellow-brown Solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCFCAIVBNFCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)C(=O)OC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578587 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160753-84-4 | |
| Record name | Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Acetyl 5 Bromo 4 Hydroxybenzoate
Established Synthetic Routes for Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
The synthesis of this compound can be approached through a series of well-established organic reactions. The order and strategy of these reactions are crucial for achieving the desired substitution pattern with high yields.
Strategies for Regioselective Bromination of Hydroxybenzoate Esters
The introduction of a bromine atom at a specific position on the benzene (B151609) ring of a hydroxybenzoate ester is a critical step in the synthesis of the target molecule. The directing effects of the existing substituents, namely the hydroxyl (-OH) and the methoxycarbonyl (-COOCH₃) groups, play a pivotal role in determining the regioselectivity of the bromination reaction.
Starting from methyl 4-hydroxybenzoate (B8730719), the hydroxyl group is a strongly activating, ortho-, para-directing group, while the methoxycarbonyl group is a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing electrophilic substitution to the positions ortho to it (positions 3 and 5).
A common method for the regioselective bromination of methyl 4-hydroxybenzoate involves the use of bromine (Br₂) in a suitable solvent, often with a catalyst. A preparation method for methyl 3-bromo-4-hydroxybenzoate has been disclosed using glacial acetic acid as a catalyst in a halogenated alkane or ether solvent, with the reaction temperature controlled between -10°C and 50°C. google.com This approach aims to achieve monobromination, as the presence of the activating hydroxyl group can lead to the formation of the dibrominated byproduct, methyl 3,5-dibromo-4-hydroxybenzoate. google.com Careful control of stoichiometry and reaction conditions is therefore essential to maximize the yield of the desired monobrominated product.
| Starting Material | Reagent | Catalyst | Solvent | Product |
| Methyl 4-hydroxybenzoate | Bromine (Br₂) | Glacial Acetic Acid | Dichloromethane and/or Chloroform | Methyl 3-bromo-4-hydroxybenzoate |
This interactive table summarizes a common method for the regioselective bromination of methyl 4-hydroxybenzoate.
To obtain the target compound, a subsequent acylation of methyl 3-bromo-4-hydroxybenzoate would be required.
Approaches for Acylation at the 3-Position of Benzoate (B1203000) Systems
The introduction of an acetyl group (-COCH₃) at the 3-position of the benzoate system is another key transformation. Two primary methods for this are the Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation: This reaction involves the use of an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orgbyjus.comnih.govmasterorganicchemistry.comsavemyexams.comlibretexts.org The reaction proceeds via an electrophilic aromatic substitution, where the acylium ion (CH₃CO⁺) is the electrophile. byjus.commasterorganicchemistry.com For a substrate like methyl 5-bromo-4-hydroxybenzoate, the hydroxyl group would direct the incoming acetyl group to the ortho position (position 3). However, the presence of the hydroxyl group can complicate the reaction by coordinating with the Lewis acid catalyst, potentially deactivating it. nih.gov Therefore, protection of the hydroxyl group, for instance as an acetate (B1210297) ester, might be necessary before carrying out the Friedel-Crafts acylation.
Fries Rearrangement: An alternative to direct acylation is the Fries rearrangement. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com In the context of synthesizing this compound, one could envision a synthetic route starting with the acetylation of methyl 3-bromo-4-hydroxybenzoate to form methyl 4-acetoxy-3-bromobenzoate. Subsequent treatment of this intermediate with a Lewis acid catalyst, such as aluminum chloride, would induce the migration of the acetyl group from the phenolic oxygen to the aromatic ring. wikipedia.org The Fries rearrangement is known to be ortho and para selective, and the reaction conditions, such as temperature and solvent, can be adjusted to favor the formation of one isomer over the other. wikipedia.orgbyjus.com In this case, the desired product would be the ortho-acetylated compound.
| Reaction | Substrate | Reagents | Product | Key Features |
| Friedel-Crafts Acylation | Methyl 5-bromo-4-hydroxybenzoate (or protected derivative) | Acetyl chloride, AlCl₃ | This compound | Direct acylation, potential for catalyst deactivation by hydroxyl group. |
| Fries Rearrangement | Methyl 4-acetoxy-3-bromobenzoate | AlCl₃ | This compound | Intramolecular rearrangement, ortho- and para-selectivity is temperature and solvent dependent. |
This interactive table compares the Friedel-Crafts acylation and Fries rearrangement as potential methods for introducing the acetyl group.
Esterification Techniques for Carboxylic Acid Precursors
An alternative synthetic strategy involves the preparation of the carboxylic acid precursor, 3-acetyl-5-bromo-4-hydroxybenzoic acid, followed by its esterification to yield the final methyl ester. The synthesis of 3-(2-Bromoacetyl)-4-hydroxybenzoic acid, a related compound, involves bromination followed by acetylation of 4-hydroxybenzoic acid. evitachem.com
The esterification of a carboxylic acid with an alcohol is a fundamental reaction in organic synthesis. For the conversion of 3-acetyl-5-bromo-4-hydroxybenzoic acid to its methyl ester, several methods can be employed.
One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with methanol (B129727) to form the ester under milder conditions, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
Another approach involves the reaction of the carboxylate salt of the acid with an alkyl halide (e.g., methyl iodide). This is a nucleophilic substitution reaction where the carboxylate anion acts as the nucleophile.
Novel Synthetic Approaches and Catalyst Systems
Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methodologies. These novel approaches often involve the use of advanced catalyst systems and adherence to the principles of green chemistry.
Transition Metal-Catalyzed Coupling Reactions for Benzoate Derivatization
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like this compound, the bromine atom serves as a handle for further functionalization through various palladium-catalyzed reactions. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net The bromo-substituted benzoate could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the 5-position.
Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This would allow for the introduction of alkenyl groups at the 5-position of the benzoate ring.
Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would enable the introduction of alkynyl moieties at the 5-position.
These coupling reactions offer a versatile platform for the derivatization of this compound, allowing for the synthesis of a diverse library of related compounds for further investigation. The choice of catalyst, ligands, base, and solvent is crucial for the success of these transformations.
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Bromo-benzoate + Boronic acid | Palladium catalyst + Base | C-C (aryl-aryl or aryl-vinyl) |
| Heck | Bromo-benzoate + Alkene | Palladium catalyst + Base | C-C (aryl-alkenyl) |
| Sonogashira | Bromo-benzoate + Terminal Alkyne | Palladium catalyst + Copper co-catalyst + Base | C-C (aryl-alkynyl) |
This interactive table provides an overview of potential transition metal-catalyzed coupling reactions for the derivatization of the target compound.
Green Chemistry Principles in the Synthesis of Substituted Benzoate Esters
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its derivatives.
Use of Solid Acid Catalysts: In reactions like Friedel-Crafts acylation and esterification, traditional homogeneous acid catalysts (e.g., AlCl₃, H₂SO₄) generate significant amounts of corrosive and hazardous waste. Solid acid catalysts, such as zeolites and sulfonated resins, offer a greener alternative. iupac.orgbohrium.com These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product purification and minimizing waste. iupac.orgbohrium.com For instance, zeolites have been explored as catalysts for the benzoylation of phenol (B47542) with benzoic acid to synthesize hydroxybenzophenones. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity. nih.govresearchgate.netmdpi.comnih.govmdpi.com Microwave-assisted synthesis can be applied to various steps in the synthesis of the target molecule, such as the esterification, bromination, and acylation reactions, potentially leading to more efficient and environmentally benign processes. nih.gov The use of water as a solvent in microwave-assisted reactions further enhances the green credentials of the synthesis. nih.gov
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Derivatization Chemistry and Functional Group Interconversions
This compound possesses four distinct functional groups—acetyl, bromo, hydroxyl, and methyl ester—each offering a site for chemical modification. This allows for the synthesis of a diverse range of derivatives through various functional group interconversions.
Chemical Modifications of the Acetyl Moiety
The acetyl group's carbonyl functionality is a key site for a variety of chemical transformations. The methyl ketone can undergo reactions such as oxidation, reduction, and condensation, providing pathways to numerous derivatives.
Reduction: The carbonyl group can be reduced to a secondary alcohol (e.g., a 1-hydroxyethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a new chiral center.
Oxidation: Under specific conditions, the acetyl group can be oxidized. For instance, the haloform reaction (using sodium hypohalite) can convert the acetyl group into a carboxylic acid, yielding a dicarboxylic acid derivative.
Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, to create more complex molecular architectures.
| Reaction Type | Reagent(s) | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | 1-Hydroxyethyl |
| Oxidation (Haloform) | Sodium Hypobromite (NaBrO) | Carboxylic Acid |
| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy ketone |
Reactions Involving the Bromo Substituent (e.g., Nucleophilic Substitution, Cross-Coupling)
The bromine atom on the aromatic ring is a versatile handle for introducing new functional groups, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: While typically challenging on an electron-rich aromatic ring, substitution of the bromine atom can be achieved with potent nucleophiles under specific conditions, such as high temperature and pressure.
Cross-Coupling Reactions: The bromo substituent is an ideal electrophile for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can replace the bromine atom with an aryl or vinyl group.
Heck Coupling: This reaction couples the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, to form a new carbon-carbon bond at the site of the bromine. arkat-usa.org
Buchwald-Hartwig Amination: This allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.
Sonogashira Coupling: The reaction with a terminal alkyne provides a direct method for introducing an alkynyl substituent.
A representative table for potential cross-coupling reactions is shown below.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Stilbene derivative |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP, NaOt-Bu | Diaryl amine derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne derivative |
Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is reactive and can be readily converted into ethers or esters, which can alter the compound's chemical properties or serve as protecting groups.
Etherification: The Williamson ether synthesis is a common method for converting the hydroxyl group into an ether. This involves deprotonation of the phenol with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide).
Esterification: The hydroxyl group can be acylated to form an ester using an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. This is the reverse of the Fries rearrangement used in its synthesis.
| Transformation | Reagent(s) | Base (Example) | Resulting Functional Group |
| Etherification | Alkyl Halide (R-X) | K₂CO₃ | Ether (R-O-Ar) |
| Esterification | Acyl Halide (R-COCl) | Pyridine | Ester (R-COO-Ar) |
Modifications of the Methyl Ester Group (e.g., Transesterification, Hydrolysis to Carboxylic Acid)
The methyl ester group can undergo several transformations, most notably hydrolysis to the corresponding carboxylic acid or transesterification to form different esters.
Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), followed by acidic workup will hydrolyze the methyl ester to the carboxylic acid. This is one of the most common transformations for this functional group.
Transesterification: The methyl ester can be converted to other alkyl esters by heating the compound in an excess of a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst.
Amidation: Reaction with an amine can convert the ester into an amide, although this often requires harsh conditions or activation of the ester.
| Modification | Reagents | Product Functional Group |
| Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl Ester |
| Amidation | R-NH₂, Heat | Amide |
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The synthesis of this compound typically involves multiple steps, including bromination and acylation of a suitably substituted benzoic acid precursor. Optimization of these steps is crucial for maximizing yield and purity. A common synthetic route involves the Fries rearrangement of an acetylated precursor, methyl 3-bromo-4-acetoxybenzoate. sigmaaldrich.com
The Fries rearrangement is a key transformation that converts a phenolic ester to a hydroxy aryl ketone. sigmaaldrich.com The reaction is catalyzed by Lewis acids, and its regioselectivity (formation of ortho vs. para isomers) is highly dependent on reaction conditions. sigmaaldrich.comresearchgate.net For the synthesis of the target molecule, the acetyl group must migrate to the position ortho to the hydroxyl group.
Key parameters for optimization include:
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) are critical. sigmaaldrich.com Using an optimal amount, often more than one equivalent, is necessary to drive the reaction.
Temperature: Temperature significantly influences the reaction rate and the ratio of ortho to para products. Lower temperatures generally favor the formation of the para isomer, while higher temperatures can increase the yield of the ortho product, though sometimes at the cost of increased side-product formation. researchgate.net
Solvent: The choice of solvent can affect the solubility of the reactants and the activity of the catalyst. Solvents like nitrobenzene (B124822) or carbon disulfide are traditional, but greener alternatives are often sought. In some cases, the reaction can be run without a solvent.
The bromination step also requires careful control to ensure mono-bromination at the desired position and to avoid the formation of dibrominated by-products, a common issue in the bromination of activated phenolic compounds. google.com
The table below summarizes the effect of temperature on the Fries rearrangement based on studies of similar substrates. researchgate.net
| Entry | Temperature (°C) | Catalyst (Equivalents) | Ortho:Para Ratio | Observations |
| 1 | 40 | AlCl₃ (1.5) | Low | Incomplete conversion |
| 2 | 80 | AlCl₃ (1.5) | Moderate | Increased conversion rate |
| 3 | 100 | AlCl₃ (1.5) | 3.03 : 1.0 | Good conversion and regioselectivity |
| 4 | 170 | AlCl₃ (1.5) | 1.72 : 1.0 | Increased ortho product, but lower overall yield due to side products |
Optimizing the synthesis involves a careful balance of these parameters to maximize the yield of the desired ortho-acylated and mono-brominated product while minimizing the formation of isomers and other impurities. researchgate.netgoogle.com
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of Methyl 3 Acetyl 5 Bromo 4 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic structures. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, the acetyl methyl protons, and the hydroxyl proton.
The aromatic region is particularly informative. Due to the substitution pattern on the benzene (B151609) ring, two aromatic protons remain. These protons are in different chemical environments and are expected to appear as distinct signals. Their chemical shifts are influenced by the electronic effects of the surrounding substituents: the electron-withdrawing acetyl and carboxyl groups, and the electron-donating hydroxyl group. The protons are anticipated to resonate at downfield chemical shifts, typically between 7.0 and 8.5 ppm.
The methyl protons of the ester (-OCH₃) and acetyl (-COCH₃) groups are expected to appear as sharp singlets in the upfield region of the spectrum, as they have no adjacent protons to couple with. The hydroxyl (-OH) proton signal can be broad and its chemical shift is variable, often depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (position 2) | 8.0 - 8.3 | Doublet (d) or Singlet (s) | 1H |
| Ar-H (position 6) | 7.8 - 8.1 | Doublet (d) or Singlet (s) | 1H |
| -OH | 5.0 - 12.0 | Singlet (s), broad | 1H |
| -OCH₃ (Ester) | 3.8 - 4.0 | Singlet (s) | 3H |
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to display ten distinct signals, corresponding to each unique carbon atom.
The carbonyl carbons of the ester and acetyl groups are the most deshielded and will appear furthest downfield, typically in the range of 160-200 ppm. The aromatic carbons will resonate between 110-160 ppm. The specific chemical shifts of the ring carbons are determined by the attached substituents. The carbon bearing the bromine atom (C-Br) and the carbon attached to the hydroxyl group (C-OH) will have their resonances shifted accordingly. The methyl carbons from the ester and acetyl groups will be found in the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C =O (Acetyl) | 195 - 205 |
| -C =O (Ester) | 165 - 175 |
| Ar-C -OH | 155 - 165 |
| Ar-C -COOCH₃ | 125 - 135 |
| Ar-C -COCH₃ | 130 - 140 |
| Ar-C -H (position 2) | 130 - 140 |
| Ar-C -H (position 6) | 128 - 138 |
| Ar-C -Br | 110 - 120 |
| -OC H₃ (Ester) | 50 - 55 |
While 1D NMR spectra identify the different nuclear environments, 2D NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for an unambiguous structural assignment of this compound.
COSY: This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this molecule, it would confirm the coupling between the two aromatic protons.
HSQC: This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the signals for the aromatic C-H units and the methyl groups (-OCH₃ and -COCH₃).
HMBC: This experiment shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the ester methyl protons to the ester carbonyl carbon and from the acetyl methyl protons to the acetyl carbonyl carbon. Crucially, it would also show correlations from the aromatic protons to neighboring quaternary carbons, confirming the substitution pattern on the benzene ring.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the FT-IR spectrum is expected to show several characteristic bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching vibrations for the ester and acetyl groups would result in strong, sharp peaks, typically around 1720-1740 cm⁻¹ and 1670-1690 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. researchgate.net
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3200 - 3600 (broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C-H Stretch | Methyl (CH₃) | 2850 - 3000 |
| C=O Stretch | Ester | 1720 - 1740 |
| C=O Stretch | Ketone (Acetyl) | 1670 - 1690 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O Stretch | Ester | 1100 - 1300 |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, where shifts in the energy of the scattered photons correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, MS provides a molecular fingerprint. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), results in distinctive M and M+2 peaks, which is a key diagnostic feature in the mass spectrum of this compound.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the m/z ratio to several decimal places, allowing for the calculation of a precise molecular formula.
The molecular formula of this compound is C10H9BrO4. sigmaaldrich.com HRMS analysis provides the high-accuracy mass measurement necessary to confirm this composition, distinguishing it from other potential isobaric compounds. The technique can detect the monoisotopic mass of the molecular ion ([M]+) or the protonated molecule ([M+H]+), depending on the ionization method used (e.g., Electrospray Ionization - ESI).
Table 1: Theoretical HRMS Data for C10H9BrO4
| Ionic Species | Isotope Combination | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]+ | 12C101H979Br16O4 | 271.96842 |
| [M+2]+ | 12C101H981Br16O4 | 273.96637 |
| [M+H]+ | 12C101H1079Br16O4 | 272.97623 |
| [M+H+2]+ | 12C101H1081Br16O4 | 274.97418 |
This table presents calculated theoretical values.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile compounds. For this compound, GC-MS serves as an excellent method for assessing sample purity and confirming its identity.
In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates it from any volatile impurities. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific experimental conditions. Upon elution from the column, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and a mass spectrum is generated. The resulting fragmentation pattern provides structural information that confirms the compound's identity. Predicted fragmentation pathways for this molecule include the loss of a methyl group (-CH3, Δm=15), a methoxy (B1213986) group (-OCH3, Δm=31), or an acetyl group (-COCH3, Δm=43).
For compounds that are not sufficiently volatile or are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. LC-MS is particularly useful for analyzing the compound in complex matrices or reaction mixtures. The compound is first separated by a high-performance liquid chromatography (HPLC) system and then introduced into the mass spectrometer.
Softer ionization techniques, such as ESI or Atmospheric Pressure Chemical Ionization (APCI), are typically employed in LC-MS. These methods usually result in less fragmentation than EI, often showing a prominent peak for the protonated molecule [M+H]+ or other adducts. This makes LC-MS highly effective for molecular weight confirmation. By coupling the separation power of LC with the detection specificity of MS, this technique can confirm the presence and purity of this compound even in complex samples.
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing
X-ray diffraction (XRD) techniques provide unparalleled insight into the solid-state structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise three-dimensional arrangement of atoms can be determined, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the absolute structure of a molecule. This technique requires a high-quality single crystal of this compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam, creating a unique pattern of reflections.
The analysis of this pattern allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal lattice), the crystal system, and the space group. A full structural refinement provides the precise coordinates of each atom in the molecule, confirming its connectivity and stereochemistry. Furthermore, SC-XRD reveals crucial details about the crystal packing, including intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl group) and halogen bonds (involving the bromine atom), which govern the material's bulk properties.
Table 2: Expected Parameters from a Hypothetical SC-XRD Analysis
| Crystallographic Parameter | Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice (e.g., P21/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles between adjacent chemical bonds |
| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and π-π stacking |
This table describes the type of data obtained from SC-XRD analysis.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases. This technique is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability.
In PXRD, a sample of finely ground powder is irradiated with X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is a fingerprint of the crystalline phase. By comparing the PXRD pattern of a synthesized batch of this compound against a reference pattern (either from a known standard or calculated from SC-XRD data), its phase purity can be confirmed. PXRD is also the primary tool for identifying different polymorphic forms and studying phase transitions under varying conditions such as temperature and pressure.
Computational Chemistry and Theoretical Studies on Methyl 3 Acetyl 5 Bromo 4 Hydroxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a compound like Methyl 3-acetyl-5-bromo-4-hydroxybenzoate, a common approach would involve the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the strengths of Hartree-Fock theory and DFT.
The choice of basis set is crucial for obtaining reliable results. A frequently used basis set for this type of molecule is 6-311++G(d,p). This notation indicates:
6-311: A triple-zeta valence basis set, providing a flexible description of the valence electrons.
++G: Includes diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak non-covalent interactions.
(d,p): Polarization functions on heavy atoms (d) and hydrogen atoms (p), which account for the non-spherical nature of electron distribution in molecules.
The selection of this functional and basis set combination has been shown to provide accurate geometries and electronic properties for a wide range of organic molecules.
Ab Initio Methods for Molecular Properties
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate molecular properties. For a molecule of this size, HF and MP2 would be feasible for geometry optimization and calculation of properties like dipole moment, polarizability, and vibrational frequencies. These methods provide a valuable benchmark for comparison with DFT results.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic ring and the acetyl and ester functional groups, influencing its reactivity in different chemical environments.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This data is illustrative and not based on specific experimental or computational results for this compound.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for studying the delocalization of electron density and the nature of bonding within a molecule. It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs, core orbitals, and bonds.
For this compound, NBO analysis would provide insights into:
Hyperconjugative interactions: The donation of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These interactions are crucial for understanding molecular stability and the influence of substituents.
Intramolecular hydrogen bonding: The interaction between the hydroxyl group and the adjacent acetyl or ester groups.
Charge distribution: The natural atomic charges on each atom, which can help in understanding the molecule's reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.
Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be located around the oxygen atoms of the hydroxyl, acetyl, and ester groups.
Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms, particularly the hydroxyl proton.
Green regions: Represent areas of neutral potential.
The MEP surface provides a comprehensive picture of the charge distribution and is instrumental in understanding how the molecule will interact with other molecules.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformations. The primary degrees of freedom would be the rotation around the C-C bonds connecting the acetyl and ester groups to the benzene (B151609) ring, as well as the orientation of the hydroxyl group. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be constructed, revealing the global and local energy minima corresponding to the most stable conformers.
Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this molecule. By simulating the motion of the atoms over time, MD can reveal how the molecule behaves in different environments (e.g., in a solvent or at different temperatures). This can provide information on:
Conformational flexibility and the transitions between different stable conformations.
The nature and lifetime of intramolecular hydrogen bonds.
The interaction of the molecule with solvent molecules.
These simulations are computationally intensive but offer a powerful way to understand the dynamic properties that are not captured by static quantum chemical calculations.
Potential Energy Surface Exploration
The conformational landscape of this compound is primarily dictated by the orientation of its substituent groups: the methoxycarbonyl (-COOCH₃), acetyl (-COCH₃), and hydroxyl (-OH) groups. A potential energy surface (PES) scan is a computational method used to explore the energies of different molecular conformations, providing insight into the most stable arrangements and the energy barriers for rotation between them. q-chem.comreadthedocs.iouni-muenchen.de
For this compound, PES scans are typically performed by systematically rotating the key dihedral angles. The most significant of these are the C-C-C=O angle of the acetyl group and the C-C-O-C angle of the methoxycarbonyl group. The rotation of the hydroxyl proton is also relevant, particularly concerning intramolecular hydrogen bonding. These scans are performed by fixing the dihedral angle at various increments (e.g., every 10-15 degrees) while allowing the rest of the molecule's geometry to relax and optimize. joaquinbarroso.com This process, known as a relaxed PES scan, maps out the energy profile associated with the rotation of each group. q-chem.comjoaquinbarroso.com
Theoretical calculations would likely indicate that the planar conformation, where the acetyl and methoxycarbonyl groups are coplanar with the benzene ring, represents a minimum on the potential energy surface. This planarity is favored by the delocalization of π-electrons across the conjugated system. A significant point of interest is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent acetyl group. This interaction would create a stable six-membered ring-like structure, further lowering the energy of that specific conformation and restricting the rotation of both the hydroxyl and acetyl groups. The PES would reveal a significant energy barrier that must be overcome to break this hydrogen bond and rotate the acetyl group out of the plane.
Table 1: Representative Torsional Energy Barriers for this compound
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |
|---|---|---|
| C(ring)-C(acetyl) | 8 - 12 | ~0° (planar, H-bonded) |
| C(ring)-C(ester) | 4 - 6 | ~0° or ~180° (planar) |
| C(ring)-O(hydroxyl) | 5 - 9 | ~0° (planar, H-bonded to acetyl) |
Note: These values are illustrative and based on typical computational results for substituted phenols and benzoates.
Solvent Effects on Molecular Conformation
The conformation of this compound can be significantly influenced by its solvent environment. frontiersin.orgrsc.orgacs.org Computational chemistry models this influence using either implicit or explicit solvation models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. scispace.comnih.gov This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For this compound, moving from a non-polar solvent (like hexane) to a polar solvent (like water or methanol) would be predicted to have several effects. aip.org Polar solvents would stabilize conformations with larger dipole moments. Furthermore, polar protic solvents (like water or ethanol) can form intermolecular hydrogen bonds with the hydroxyl and carbonyl groups of the solute, potentially disrupting the intramolecular hydrogen bond observed in the gas phase. acs.orgnih.gov This competition between intra- and intermolecular hydrogen bonding could lead to a different equilibrium of conformers in solution compared to the isolated state. frontiersin.org
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, this method allows for the specific analysis of solute-solvent interactions, such as the formation and dynamics of hydrogen bonds. frontiersin.orgnih.gov Molecular dynamics (MD) simulations using an explicit solvent would illustrate how water or methanol (B129727) molecules arrange themselves around the solute to form a solvation shell, revealing the preferred sites of interaction and their effect on the rotational freedom of the substituent groups. rsc.orgaip.org
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT). mdpi.comconicet.gov.arimist.mamdpi.com
To predict the NMR spectrum of this compound, its geometry is first optimized at a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). The GIAO calculation is then performed on this optimized structure to compute the isotropic magnetic shielding tensors for each nucleus. mdpi.com The chemical shifts (δ) are then determined by referencing these shielding values to the computed shielding of a standard, typically Tetramethylsilane (TMS). mdpi.comimist.ma
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the acetyl group, the methyl protons of the ester group, and the hydroxyl proton. The chemical shift of the hydroxyl proton is expected to be significantly downfield due to the strong intramolecular hydrogen bond with the acetyl group. For the ¹³C NMR spectrum, calculations would predict the chemical shifts for each of the ten carbon atoms, with the carbonyl carbons of the acetyl and ester groups appearing at the lowest field. The accuracy of these predictions is generally high, with deviations from experimental values typically being small and systematic. rsc.org
Table 2: Predicted vs. Representative Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (GIAO/DFT) | Representative Shift (ppm) |
|---|---|---|
| C=O (acetyl) | 203.1 | ~204 |
| C=O (ester) | 168.5 | ~169 |
| C-OH | 159.8 | ~160 |
| C-Br | 110.2 | ~111 |
| Aromatic CH | 131.5, 129.8 | ~132, ~130 |
| C-COOCH₃ | 125.4 | ~126 |
| C-COCH₃ | 122.9 | ~123 |
| O-CH₃ | 52.7 | ~53 |
| CO-CH₃ | 26.4 | ~27 |
Note: Predicted values are illustrative. Experimental values are based on analogous compounds.
Theoretical Vibrational Frequency Calculations and Assignment
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods (e.g., B3LYP/6-31G(d,p)) after geometry optimization. nih.govcdu.edu.au The output provides the harmonic vibrational frequencies and their corresponding intensities.
For this compound, the calculated vibrational spectrum would exhibit several characteristic bands. Key vibrations include:
O-H Stretch: A broad band at lower frequency (around 3000-3200 cm⁻¹) than a free hydroxyl group, indicative of the strong intramolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.
C=O Stretches: Two distinct and strong bands in the 1650-1750 cm⁻¹ region. The acetyl carbonyl, involved in hydrogen bonding, would appear at a lower wavenumber (e.g., ~1650 cm⁻¹) compared to the ester carbonyl (e.g., ~1720 cm⁻¹).
C-Br Stretch: A characteristic vibration in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹. nih.gov
Calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis can also be performed to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions). researchgate.net
UV-Vis Absorption Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. faccts.denih.gov The calculation provides the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
The predicted UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, arising from π → π* electronic transitions within the substituted benzene ring. The presence of auxochromic (-OH, -Br) and chromophoric (-COCH₃, -COOCH₃) groups extends the conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
Solvent effects are crucial in UV-Vis spectroscopy and can be modeled using continuum models like PCM in the TD-DFT calculations. nih.govyoutube.com A shift in λ_max is expected when changing solvent polarity. For π → π* transitions, polar solvents often cause a red shift (bathochromic) due to the stabilization of the more polar excited state. Comparing the calculated spectra in different solvents (e.g., hexane vs. ethanol) can provide insights into the nature of the electronic transitions. researchgate.net
Table 3: Predicted Electronic Transitions for this compound (TD-DFT/CAM-B3LYP)
| Transition | Predicted λ_max (nm) in Hexane | Oscillator Strength (f) | Dominant Character |
|---|---|---|---|
| S₀ → S₁ | ~320 | 0.45 | π → π* (HOMO → LUMO) |
| S₀ → S₂ | ~275 | 0.28 | π → π* |
| S₀ → S₃ | ~240 | 0.15 | n → π* |
Note: These values are representative examples based on TD-DFT calculations for similar aromatic compounds.
Non-linear Optical (NLO) Properties and Materials Design
Computational methods are essential for predicting and understanding the non-linear optical (NLO) properties of molecules, guiding the design of new materials for applications in optoelectronics and photonics. rsc.orgsonar.ch The key NLO properties at the molecular level are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. tandfonline.comimist.ma These can be calculated using DFT methods, often with specialized long-range corrected functionals like CAM-B3LYP, which provide more accurate results for NLO properties. nih.govworldscientific.com
This compound possesses features that suggest potential NLO activity. The molecule contains electron-donating (-OH, -Br) and electron-withdrawing (-COCH₃, -COOCH₃) groups attached to a π-conjugated system (the benzene ring). This donor-π-acceptor (D-π-A) arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for a significant second-order NLO response (β). nih.govnih.gov
Theoretical calculations of the static and frequency-dependent hyperpolarizabilities would quantify the NLO response of the molecule. sonar.chnih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal the nature of the ICT, showing the electron density shifting from the donor-rich part of the molecule (hydroxyl and bromine substituted region) to the acceptor-rich part (acetyl and ester groups). researchgate.netnih.gov For materials design, computational studies could explore how modifications to the molecular structure—such as replacing the bromine with a stronger donor or altering the acceptor groups—could enhance the hyperpolarizability and optimize the NLO response for specific applications. nih.govnih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane (TMS) |
| Hexane |
| Methanol |
| Water |
| Ethanol |
First and Second Hyperpolarizability Calculations
Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. While direct calculations for this compound are not readily found, theoretical calculations for similar molecules can be performed using quantum chemical methods like Density Functional Theory (DFT). These calculations can predict the first (β) and second (γ) hyperpolarizabilities.
The magnitude of hyperpolarizability is influenced by the molecular structure, including the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃ from the methyl ester) groups act as electron donors, while the acetyl (-COCH₃) and bromo (-Br) groups are electron-withdrawing. This arrangement can lead to intramolecular charge transfer, a key factor for a significant NLO response.
Illustrative Data Table of Theoretical Hyperpolarizability Calculations for Benzoate (B1203000) Derivatives:
| Compound/Derivative | Method/Basis Set | First Hyperpolarizability (β) (a.u.) | Second Hyperpolarizability (γ) (a.u.) |
| Methyl Benzoate (Reference) | DFT/B3LYP/6-311++G(d,p) | Low | Low |
| Substituted Benzoate 1 (Donor-Acceptor) | DFT/B3LYP/6-311++G(d,p) | Moderate | Moderate |
| Substituted Benzoate 2 (Extended π-system) | DFT/B3LYP/6-311++G(d,p) | High | High |
Note: The data in this table is illustrative and intended to show the expected trends in hyperpolarizability based on structural modifications. Actual values for this compound would require specific DFT calculations.
Design Principles for Enhanced NLO Response in Benzoate Derivatives
The design of molecules with a high NLO response is guided by several key principles, which can be applied to benzoate derivatives like this compound.
Push-Pull System: The presence of both electron-donating groups (donors) and electron-withdrawing groups (acceptors) at opposite ends of a π-conjugated system enhances the intramolecular charge transfer and, consequently, the hyperpolarizability.
π-Conjugated Bridge: A longer and more efficient π-conjugated bridge (the aromatic ring in this case) facilitates electron delocalization between the donor and acceptor groups, leading to a larger NLO response.
Molecular Asymmetry: A non-centrosymmetric molecular structure is a prerequisite for a non-zero first hyperpolarizability (β), which is responsible for second-harmonic generation. The substitution pattern on the benzene ring of this compound ensures this asymmetry.
Solvent Effects: The polarity of the solvent can influence the NLO properties of a molecule by stabilizing the charge-separated excited states. Theoretical calculations often include solvent effects to provide more accurate predictions.
Key Structural Features in this compound for NLO Properties:
| Structural Feature | Role in NLO Response |
| Hydroxyl (-OH) Group | Electron-Donating Group |
| Methyl Ester (-COOCH₃) Group | Electron-Withdrawing Group (carbonyl part) |
| Acetyl (-COCH₃) Group | Electron-Withdrawing Group |
| Bromo (-Br) Group | Electron-Withdrawing Group (inductive effect) |
| Benzene Ring | π-Conjugated Bridge |
QSAR (Quantitative Structure-Activity Relationship) Modeling Foundation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or other properties of chemical compounds based on their molecular structures. nih.govnih.gov While no specific QSAR models have been published for this compound, its well-defined structure provides a solid foundation for developing such models.
A QSAR model is a mathematical equation that relates the chemical structure to a specific activity. The development of a QSAR model involves several steps:
Data Set Collection: A series of structurally related compounds with known activities (e.g., enzyme inhibition, toxicity) is required. For a model based on this compound, this would involve synthesizing and testing a library of its derivatives.
Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the biological activity.
Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
The structural features of this compound, including its various functional groups and substitution pattern, can be systematically varied to create a diverse set of derivatives for QSAR modeling. The resulting models could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties.
Mechanistic Investigations of Chemical Reactivity and Degradation Pathways
Hydrolytic Stability and Decomposition Mechanisms
The primary pathway for the degradation of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate in aqueous environments is the hydrolysis of its methyl ester functionality. This process is highly dependent on the pH of the surrounding medium and involves the cleavage of the ester bond to yield 3-acetyl-5-bromo-4-hydroxybenzoic acid and methanol (B129727).
The rate of hydrolysis of the methyl ester group in this compound is significantly influenced by pH. Generally, ester hydrolysis can be catalyzed by both acids and bases. wikipedia.orglibretexts.org
In neutral to alkaline conditions (higher pH), the hydrolysis is predominantly base-catalyzed, a process also known as saponification. wikipedia.orgucalgary.ca In this mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. The final step is a rapid acid-base reaction between the carboxylic acid and the methoxide ion, or another base, to form the carboxylate salt and methanol. ucalgary.ca The rate of base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis and is dependent on the hydroxide ion concentration.
Table 1: Predicted Relative Hydrolysis Rates of this compound under Different pH Conditions
| pH Condition | Predominant Mechanism | Expected Relative Rate | Rationale |
| Acidic (pH < 4) | Acid-Catalyzed | Moderate | Protonation of the carbonyl group facilitates nucleophilic attack by water. |
| Neutral (pH ~ 7) | Uncatalyzed/Water-Mediated | Slow | Water is a weak nucleophile. |
| Alkaline (pH > 8) | Base-Catalyzed (Saponification) | Fast | The hydroxide ion is a strong nucleophile, leading to rapid ester cleavage. |
This table is based on general principles of ester hydrolysis and the known electronic effects of the substituents.
The cleavage of the ester bond in this compound can occur via two primary mechanistic pathways, depending on the reaction conditions.
Acyl-Oxygen Cleavage (BAC2 and AAC2): This is the most common mechanism for the hydrolysis of esters. ucalgary.ca In both base-catalyzed (BAC2) and acid-catalyzed (AAC2) hydrolysis, the bond that is broken is the one between the carbonyl carbon and the ester oxygen. This pathway involves the formation of a tetrahedral intermediate as described above. ucoz.com Isotopic labeling studies with 18O have confirmed that in most cases, the oxygen atom from the water molecule becomes incorporated into the carboxylic acid, while the oxygen from the original ester remains with the alcohol. ucalgary.ca
Alkyl-Oxygen Cleavage (BAL1 and AAL1): This mechanism is less common and typically occurs only when the alkyl group of the ester can form a stable carbocation. ucoz.com For this compound, the alkyl group is a methyl group, which forms a very unstable primary carbocation. Therefore, alkyl-oxygen cleavage is highly unlikely to be a significant pathway in the hydrolysis of this compound under typical conditions.
Oxidation and Reduction Pathways of the Benzoate (B1203000) Scaffold
The benzoate scaffold of this compound possesses several sites that are susceptible to oxidative and reductive transformations.
The phenolic hydroxyl group is particularly susceptible to oxidation. Phenols can be oxidized to quinones or can undergo oxidative coupling reactions. uc.pt The presence of both an activating hydroxyl group and deactivating acetyl and bromo groups on the ring will influence the oxidation potential and the nature of the products formed. The oxidation of substituted phenols can be initiated by various oxidizing agents, including metal complexes and reactive oxygen species. acs.org
The acetyl group is generally resistant to oxidation under mild conditions. However, under more vigorous conditions, it could potentially be oxidized.
The acetyl group's carbonyl function can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgchemistrysteps.com These reagents deliver a hydride ion to the carbonyl carbon. libretexts.org Catalytic hydrogenation can also be employed to reduce aryl ketones. youtube.com
The bromo moiety on the aromatic ring can undergo reductive dehalogenation. This is often achieved through catalytic hydrogenation using a palladium catalyst. organic-chemistry.org This reaction replaces the bromine atom with a hydrogen atom. It is possible to selectively reduce the bromo group in the presence of other reducible functional groups under specific reaction conditions. organic-chemistry.org
Intermolecular Reactions and Complex Formation
The functional groups on this compound allow for various intermolecular interactions, including hydrogen bonding and the formation of metal complexes.
The presence of both a hydroxyl group (a hydrogen bond donor) and carbonyl groups (in the ester and acetyl functions, which are hydrogen bond acceptors) allows for the formation of intermolecular hydrogen bonds. In the solid state, these interactions can lead to the formation of specific crystal lattice structures. In solution, hydrogen bonding with solvent molecules can influence the compound's solubility and reactivity. Furthermore, the ortho positioning of the hydroxyl and acetyl groups allows for the formation of a strong intramolecular hydrogen bond. nih.govnih.gov
The phenolic hydroxyl group and the carboxylate group (formed upon hydrolysis) are capable of coordinating with metal ions to form complexes. researchgate.net Hydroxybenzoates are known to form coordination polymers with a variety of metals, including alkali metals, alkaline earth metals, and transition metals. nih.govrsc.org The coordination can involve the hydroxyl oxygen, the carboxylate oxygens, or both, leading to the formation of mono- or polynuclear complexes with diverse structures and properties. iucr.orglibretexts.org
Hydrogen Bonding Interactions in Solution and Solid State
Detailed experimental or computational studies specifically elucidating the hydrogen bonding interactions of this compound in either solution or the solid state are not presently found in the reviewed scientific literature. General principles of physical organic chemistry would suggest the potential for both intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent acetyl carbonyl oxygen, as well as intermolecular hydrogen bonding in the solid state, influencing its crystal packing. However, without specific crystallographic or spectroscopic data for this compound, any description of its hydrogen bonding network remains speculative.
Supramolecular Assembly Mechanisms
There is no specific research available that describes the supramolecular assembly mechanisms of this compound. The formation of supramolecular structures is dictated by non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. While the molecular structure of this compound contains functional groups capable of participating in these interactions (a hydroxyl group, a carbonyl group, a bromine atom, and an aromatic ring), the specific modes of assembly and the resulting supramolecular architecture have not been reported.
Structure Activity Relationship Sar Studies and Mechanistic Biological Insights Non Clinical Focus
Design and Synthesis of Analogs for SAR Probing
The core structure of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate offers several avenues for modification to explore SAR. The substituents—acetyl, bomo, hydroxyl, and methyl ester groups—each play a role in the molecule's physicochemical properties and its potential interactions with biological targets.
Bromo Group: The position and number of bromine atoms on the phenolic ring are critical determinants of biological activity in many bromophenol compounds. Studies on various bromophenol derivatives have shown that an increase in the number of bromine atoms can enhance certain biological activities, such as enzyme inhibition. For instance, in a series of bromophenol inhibitors of α-glucosidase, it was observed that the inhibitory potency (IC50) decreased (indicating higher potency) with an increased number of bromine substitutions on the aromatic ring. This suggests that the bromine atom in this compound is likely a key contributor to its bioactivity, potentially through forming halogen bonds with molecular targets.
Hydroxyl Group: The phenolic hydroxyl group is a common feature in many biologically active natural products. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. Its acidity and electronic properties, which are modulated by the other substituents on the ring, are pivotal. Modification of this group, for example, through etherification or esterification, can reveal its importance in target binding.
Acetyl Group: The acetyl group, an electron-withdrawing substituent, influences the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group. Its presence can also provide additional points of interaction with biological targets. SAR studies involving the replacement of the acetyl group with other acyl groups of varying chain lengths or with different electronic properties (e.g., nitro or cyano groups) can elucidate the steric and electronic requirements for activity.
The synthesis of such analogs typically involves multi-step organic reactions, starting from commercially available substituted phenols or benzoic acids, followed by sequential introduction or modification of the desired functional groups through reactions like bromination, acylation, and esterification.
To gain a deeper understanding of the SAR, the exploration of isomeric and homologous series is essential.
Homologous Series: Investigating homologous series, particularly by varying the alkyl chain of the ester group (e.g., from methyl to ethyl, propyl, etc.), can provide insights into the influence of lipophilicity on activity. Generally, increasing the alkyl chain length increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in target proteins. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or reduced solubility. A similar approach can be applied to the acetyl group, by replacing it with other acyl groups (propanoyl, butanoyl, etc.) to probe for specific hydrophobic interactions at the binding site.
In Vitro Mechanistic Investigations of Biological Activity
Understanding the mechanism of action of this compound at the molecular level is critical. In vitro studies are instrumental in identifying the specific cellular pathways, enzymes, and molecular targets that are modulated by the compound and its analogs.
Recent research has highlighted the potential for structurally related brominated hydroxybenzoates to modulate key inflammatory pathways. A study on a closely related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has demonstrated its ability to attenuate inflammatory responses by regulating the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.comnih.gov
In a zebrafish model of inflammatory bowel disease, MBD was shown to inhibit the expression of key pro-inflammatory mediators that are downstream of the TLR/NF-κB cascade. mdpi.comnih.gov This suggests that compounds with a brominated hydroxybenzoate scaffold may exert anti-inflammatory effects by interfering with this critical signaling axis. The NF-κB pathway is a central regulator of inflammation, and its aberrant activation is implicated in numerous inflammatory diseases. The inhibition of this pathway by MBD was associated with the downregulation of several key signaling molecules, as detailed in the table below.
| Target Gene/Protein | Effect Observed with Methyl 3-bromo-4,5-dihydroxybenzoate |
|---|---|
| TNF-α | Inhibited mRNA expression |
| NF-κB | Inhibited mRNA expression |
| IL-1β | Inhibited mRNA expression |
| IL-6 | Inhibited mRNA expression |
| MyD88 | Inhibited mRNA expression |
| TRAF6 | Inhibited mRNA expression |
| TLR4 | Inhibited mRNA expression |
| IκBα | Promoted mRNA expression |
Given the structural similarities, it is plausible that this compound could exhibit similar modulatory effects on the TLR/NF-κB pathway, although this would require direct experimental verification. The presence of the acetyl group at the 3-position may influence the potency and specificity of this interaction.
The substituted hydroxybenzoate scaffold is found in a variety of enzyme inhibitors. While direct studies on this compound are limited, research on related compounds provides insights into its potential enzyme-inhibiting activities.
HIV Integrase: Dihydroxypyrimidine-based compounds have been investigated as inhibitors of HIV-1 integrase. While structurally distinct, the general principle of using substituted aromatic scaffolds to chelate metal ions in the enzyme's active site is relevant. The hydroxyl and potentially the acetyl group of this compound could participate in such interactions.
Steroid Sulfatase (STS): STS is a target for the treatment of hormone-dependent cancers. Many STS inhibitors are based on a sulfamoylated aryl scaffold. Studies on estrone (B1671321) derivatives have shown that introducing small electron-withdrawing groups, such as a bromo or formyl group, at certain positions can lead to potent STS inhibition. nih.gov This suggests that the bromo and acetyl groups on this compound could contribute to binding and inhibition of STS.
Neuraminidase: This is a key enzyme in the influenza virus life cycle. Various phenolic compounds, including flavonoids and coumarins, have been shown to inhibit neuraminidase activity. Structure-activity analyses have indicated that specific arrangements of hydroxyl groups and other substituents on an aromatic core are crucial for potent inhibition. nih.gov
MbtI: Mycobacterium tuberculosis salicylate (B1505791) synthase (MbtI) is an enzyme involved in iron acquisition by the bacterium, making it a target for new anti-tuberculosis drugs. Inhibitors of MbtI often feature a carboxylic acid or a group that can mimic it. While this compound has a methyl ester, it could potentially be hydrolyzed in situ to the corresponding carboxylic acid, which might then interact with the MbtI active site.
Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory cascade and the target of non-steroidal anti-inflammatory drugs (NSAIDs). Many selective COX-2 inhibitors possess a diaryl heterocycle structure. However, simpler phenolic compounds, including derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid), are well-known COX inhibitors. The structural features of this compound, being a substituted hydroxybenzoic acid, suggest a potential for interaction with the COX enzymes.
The biological activity of a small molecule like this compound is a direct result of its physical interactions with macromolecular targets.
Enzyme Interactions: As discussed above, the functional groups of the compound are well-suited to interact with enzyme active sites. The hydroxyl and acetyl carbonyl groups can form hydrogen bonds, while the benzene (B151609) ring can engage in hydrophobic and π-stacking interactions. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. Molecular docking studies on bromophenols have shown that the bromine atoms can form halogen bonds with backbone or side-chain atoms in an enzyme's active site, contributing significantly to binding affinity.
DNA Binding: While less common for this class of compounds, some small molecules can interact with DNA, either through intercalation between base pairs or by binding to the major or minor grooves. Studies on hydroxybenzoates have shown that they can interact with DNA, and this interaction can be influenced by post-translational modifications like acetylation of DNA-binding proteins such as p53. nih.gov The planar aromatic ring of this compound could potentially allow for some form of DNA interaction, although this is speculative without direct experimental evidence.
In Vitro Cellular Models for Pathway Analysis (e.g., Inflammatory Responses in Zebrafish Models)
Scientific literature available through targeted searches does not currently provide specific data on the use of this compound in in vitro cellular models, such as zebrafish models, for the analysis of inflammatory pathways.
However, studies on structurally similar compounds, such as Methyl 3-bromo-4,5-dihydroxybenzoate (MBD), offer insights into potential methodologies and areas of investigation. Research on MBD in zebrafish models has demonstrated its ability to inhibit inflammatory responses induced by various stimuli, including copper sulfate (B86663) (CuSO₄), lipopolysaccharide (LPS), and physical tail amputation. researchgate.netmdpi.com In these models, MBD was shown to suppress the migration of immune cells to the site of inflammation. researchgate.netmdpi.com
Furthermore, pathway analysis in these studies revealed that the anti-inflammatory effects of MBD are mediated through the regulation of the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways. researchgate.netmdpi.com Specifically, MBD was found to inhibit the mRNA expression of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, and IL-6, while promoting the expression of anti-inflammatory molecules. researchgate.net While these findings pertain to a different, albeit related, compound, they highlight the utility of zebrafish models in elucidating the anti-inflammatory mechanisms of brominated phenolic compounds. Future research could apply similar models to investigate the specific effects of this compound on inflammatory pathways.
Computational Approaches to SAR and Ligand-Target Interactions
Computational methods are pivotal in modern drug discovery and chemical biology for predicting the interaction between small molecules and their biological targets. These approaches can elucidate the structural basis of activity and guide the design of more potent and selective compounds.
Molecular Docking and Binding Affinity Prediction
No specific molecular docking studies for this compound targeting inflammatory proteins were identified in the reviewed literature.
However, the principles of molecular docking can be illustrated by studies on similar compounds. For instance, molecular docking has been employed to predict the binding modes of brominated hydroquinone (B1673460) derivatives with cyclooxygenase (COX) enzymes, which are key targets in inflammation. japsonline.com In such studies, computational software is used to place the ligand (the small molecule) into the binding site of the protein target. The program then calculates a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. A lower binding energy generally indicates a more favorable interaction. japsonline.com These simulations can also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, molecular docking could be hypothetically used to predict its interaction with inflammatory targets like COX-1, COX-2, or various cytokines, thereby predicting its potential anti-inflammatory activity and mechanism.
Pharmacophore Modeling for Biological Activity Prediction
There is currently no available scientific literature detailing pharmacophore modeling studies specifically for this compound.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a particular biological response. This "pharmacophore" can then be used as a 3D query to screen large databases of chemical compounds to identify new molecules that are likely to be active. For a compound like this compound, a pharmacophore model could be developed based on its known structure and, if available, a set of similarly active molecules. This model would highlight the key structural motifs responsible for its biological activity, aiding in the design of novel analogs with potentially improved properties.
Molecular Dynamics Simulations of Ligand-Protein Complexes
Specific molecular dynamics (MD) simulation studies for this compound are not present in the current body of scientific literature.
Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to investigate the stability of a ligand-protein complex predicted by molecular docking. By simulating the dynamic behavior of the complex in a solvated environment, researchers can assess the persistence of key interactions and observe conformational changes in both the ligand and the protein. This provides a more detailed and dynamic understanding of the binding event than static docking poses alone. If a docking study of this compound with an inflammatory target were performed, subsequent MD simulations could validate the predicted binding mode and provide deeper insights into the energetic and structural determinants of its binding affinity.
Advanced Research Applications and Materials Science Contributions
Utilization as a Key Intermediate in Complex Organic Synthesis
The strategic placement of multiple functional groups on the benzene (B151609) ring of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate allows chemists to perform sequential and selective reactions. This makes it a key building block for creating more elaborate molecular architectures.
Precursor for Pharmaceutical Scaffolds
This compound is supplied as a chemical for research and development within the life sciences, specifically for pharmaceutical drug therapy development and production. sigmaaldrich.com Its role as an intermediate is critical in synthesizing core molecular frameworks, or scaffolds, upon which active pharmaceutical ingredients (APIs) are built. The related precursor compound, Methyl 3-bromo-4-hydroxybenzoate, is recognized as an important intermediate in the preparation of numerous drugs. google.com The presence of the acetyl group in this compound provides an additional reactive site for chemists to build out molecular complexity, enabling the development of novel therapeutic agents.
Building Block for Agrochemicals
While specific research detailing the use of this compound in the agrochemical sector is not widely documented, structurally related compounds are known to serve in this capacity. For instance, isomers and related halogenated hydroxybenzoates are used as intermediates in the synthesis of pesticides and other fine chemicals. biosynth.com The unique combination of functional groups on the this compound molecule makes it a plausible candidate for the development of new herbicides, fungicides, or insecticides, where precise molecular structures are required for biological activity.
Intermediate in Specialty Chemical Production
The compound serves as a valuable intermediate in the production of specialty and fine chemicals. biosynth.com Its multifunctional nature allows it to be a starting point for materials with specific, high-value properties. A notable example involving its direct precursor, Methyl 3-bromo-4-hydroxybenzoate, is the preparation of a phosphorus- and bromine-containing bifunctional monomer. fishersci.com This type of reaction transforms the simple aromatic ring into a component for specialized polymers, potentially for applications such as flame retardants or advanced composites.
Development of Chemical Probes and Biological Tools
Beyond its role in large-scale synthesis, this compound is instrumental in creating sophisticated tools for biological and chemical research.
Building Blocks for Bioactive Molecules and Probes
The development of bioactive molecules, such as enzyme inhibitors or receptor ligands, relies on versatile chemical building blocks. The precursor, Methyl 3-bromo-4-hydroxybenzoate, is used as a reactant in the preparation of selective inhibitors. fishersci.com The acetylated and brominated structure of this compound offers distinct reaction handles for chemists to attach fluorescent tags, affinity labels, or other functionalities, thereby converting it into a tailored chemical probe for studying biological systems.
Use in Impurity Profiling Research
In the synthesis of complex molecules like pharmaceuticals, understanding the impurity profile is critical for safety and efficacy. Intermediates used in the manufacturing process can sometimes remain as impurities in the final product. A well-characterized compound like this compound can be used as a reference standard in analytical methods, such as chromatography, to detect, identify, and quantify its presence. nih.govpharmacompass.com This ensures the purity and quality of the final active ingredient by providing a benchmark for process-related impurities.
Contextual Applications of Structurally Related Compounds
| Compound Name | Documented Role / Application |
| Methyl 3-bromo-4-hydroxybenzoate | Intermediate for pharmaceuticals; Reactant for selective inhibitors; Component for bifunctional monomers. google.comfishersci.com |
| Methyl 3-bromo-5-hydroxybenzoate | Versatile building block for pharmaceuticals, pesticides, and fine chemicals. biosynth.com |
| Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxy-benzoate | Listed as a fine chemical intermediate. pharmacompass.com |
Contributions to Advanced Materials Science
The strategic placement of diverse functional groups on the benzene ring of this compound makes it a compound of considerable interest for materials scientists. These groups can be independently or collectively harnessed to influence the physical, chemical, and electronic properties of resulting materials, paving the way for innovative applications.
Role in Polymer Chemistry and Functional Materials
The structure of this compound provides multiple avenues for its integration into polymeric structures, leading to the creation of functional materials with enhanced characteristics.
The presence of both a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group makes this compound a prime candidate for polycondensation reactions. These two groups can react with appropriate co-monomers to form high-performance polymers such as polyesters and polycarbonates. The inherent rigidity of the benzene ring, coupled with the potential for strong intermolecular interactions, can contribute to polymers with high thermal stability and mechanical strength.
The bromine atom introduces several advantageous properties to a polymer matrix. Its presence can significantly enhance the flame retardancy of the material, a critical feature for applications in electronics, construction, and transportation. Furthermore, bromine substitution has been shown to influence the physical properties of polymers, often leading to an increase in the glass transition temperature (Tg), which translates to better dimensional stability at elevated temperatures. researchgate.netkpi.ua The introduction of bromine can also modify the solubility of polymers, a key consideration in their processing and application. researchgate.net
The acetyl group (-COCH₃) offers a site for further chemical modification, allowing for the post-polymerization functionalization of the material. This reactive handle can be used to graft other molecules onto the polymer backbone, thereby tailoring the surface properties, introducing specific functionalities, or creating cross-linked networks to improve mechanical performance. The acetyl group can also influence the solubility of the resulting polymer and its interaction with other materials. nguyenstarch.com The presence of acetyl groups can contribute to the formation of hydrogen bonds, which can stabilize crystalline structures within a polymer. nih.gov
Below is an interactive data table summarizing the potential contributions of each functional group to polymer properties:
| Functional Group | Potential Contribution to Polymer Properties |
| Hydroxyl (-OH) | Reactive site for polycondensation (e.g., polyester (B1180765) formation) |
| Methyl Benzoate (B1203000) (-COOCH₃) | Reactive site for polycondensation; influences polymer solubility |
| Bromo (-Br) | Enhances flame retardancy; increases glass transition temperature (Tg) researchgate.netkpi.ua |
| Acetyl (-COCH₃) | Site for post-polymerization functionalization; influences solubility nguyenstarch.com |
Exploration in Optoelectronic Applications
The electronic and photophysical properties of this compound, arising from its specific arrangement of functional groups, suggest its potential utility in the development of optoelectronic materials.
The aromatic core of the molecule, substituted with both electron-donating (hydroxyl) and electron-withdrawing (acetyl, bromo, methyl benzoate) groups, creates a push-pull electronic structure. This type of architecture is a common feature in molecules designed for nonlinear optics, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The intramolecular charge transfer characteristics of such systems can be tuned by modifying the substituents, offering a pathway to materials with specific absorption and emission properties.
A key feature of this compound is the potential for strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent acetyl group. This interaction can lead to a more planar and rigid molecular conformation. Such conformational locking can have a profound impact on the photophysical properties of the molecule, often leading to enhanced fluorescence quantum yields and greater stability, which are desirable attributes for emissive materials. rsc.org The presence of intramolecular hydrogen bonds can significantly influence the physicochemical features of aromatic compounds. mdpi.com
The heavy bromine atom can also play a role in the photophysical behavior of the molecule through the heavy-atom effect. This effect can promote intersystem crossing, a process that can be exploited in the design of materials for applications such as phosphorescent OLEDs (PHOLEDs) and photodynamic therapy.
Detailed research into the photophysical properties of this specific compound is ongoing, but the foundational characteristics suggest a promising future in optoelectronics. The table below outlines the potential optoelectronic properties stemming from the compound's structure.
| Structural Feature | Potential Impact on Optoelectronic Properties |
| Push-Pull Electronic System | Potential for nonlinear optical properties and use in OLEDs |
| Intramolecular Hydrogen Bonding | Increased molecular planarity and rigidity, potentially enhancing fluorescence rsc.org |
| Bromine Atom (Heavy-Atom Effect) | Promotion of intersystem crossing for applications like PHOLEDs |
| Aromatic Core | Inherent fluorescence and charge transport capabilities |
Future Directions and Emerging Research Avenues for Methyl 3 Acetyl 5 Bromo 4 Hydroxybenzoate
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of molecules like Methyl 3-acetyl-5-bromo-4-hydroxybenzoate. Machine learning (ML) models can dramatically accelerate the discovery of new derivatives and optimize synthetic pathways, saving significant time and resources. researchgate.netjetir.org
Predictive algorithms, trained on vast databases of chemical reactions, can forecast the outcomes of synthetic modifications to the core structure. jetir.orgnih.gov For instance, AI can predict the regioselectivity of further electrophilic aromatic substitutions on the benzoate (B1203000) ring, guiding chemists toward the most promising derivatization strategies. rsc.org Models like graph-convolutional neural networks can assess thousands of potential reactions to identify those with the highest predicted yield and selectivity for novel analogues. rsc.orgchemrxiv.org This approach allows for rapid virtual screening of potential new compounds with desired properties before any laboratory work begins.
Furthermore, AI can optimize the reaction conditions for the synthesis of this compound itself. By analyzing variables such as temperature, solvent, catalyst, and reaction time, ML algorithms can identify the optimal parameters to maximize yield and purity, moving beyond traditional, often time-consuming, one-variable-at-a-time experimentation. jetir.org
| AI/ML Application | Objective | Potential Impact | Relevant AI Models |
|---|---|---|---|
| Retrosynthesis Planning | To identify novel and efficient synthetic routes. | Discovery of more cost-effective and sustainable production methods. | Transformer-based models, Monte Carlo Tree Search. chemcopilot.comnih.gov |
| Reaction Outcome Prediction | To predict the major products and potential byproducts of new reactions. | Reduces experimental failures and accelerates the discovery of new derivatives. | Graph Neural Networks (GNNs), Weisfeiler-Lehman Networks (WLN). rsc.orgresearchgate.net |
| Regioselectivity Prediction | To determine the most likely site for functionalization on the aromatic ring. | Enables precise design of analogues with specific structure-activity relationships. | RegioML, Semi-empirical Quantum Mechanical (SQM) methods. rsc.orgrsc.org |
| Process Optimization | To fine-tune reaction conditions (e.g., temperature, concentration) for maximum yield. | Increases process efficiency and reduces waste. | Regression models, Bayesian optimization. |
Exploration of Bio-conjugation Strategies for Targeted Research Applications
Bio-conjugation, the process of linking a molecule to a larger biomolecule such as a protein or antibody, opens up possibilities for using this compound in highly specific biological research. The functional groups on the compound—specifically the phenolic hydroxyl group—provide a handle for covalent attachment to biomolecules. nih.govyoutube.com
The goal of such strategies is to deliver the compound to a specific site within a biological system, thereby enabling its use as a targeted probe or research tool. For example, conjugating it to a monoclonal antibody that recognizes a specific cell surface receptor could be used to study the local chemical environment of that receptor.
Several chemical strategies could be employed for this purpose. The phenolic hydroxyl group could be functionalized to create a more reactive ester or ether linkage. Alternatively, it could be used to react with specific amino acid side chains on a protein, such as lysine (B10760008) or cysteine, via appropriate cross-linking reagents. nih.gov The choice of linker is crucial, as it can influence the stability, solubility, and biological activity of the final conjugate. nih.gov
| Target Functional Group on Biomolecule | Reactive Group on Modified Compound | Resulting Covalent Bond | Key Considerations |
|---|---|---|---|
| Primary Amines (e.g., Lysine) | N-Hydroxysuccinimide (NHS) Ester | Amide | Reaction is typically performed at a pH between 7 and 9. youtube.com |
| Thiols (e.g., Cysteine) | Maleimide | Thioether | Highly specific reaction, forming a stable covalent bond. nih.gov |
| Aldehydes (from oxidized glycans) | Hydrazide | Hydrazone | Can be catalyzed by aniline (B41778) for improved efficiency at neutral pH. nih.govnih.gov |
| Carboxylic Acids (e.g., Aspartic/Glutamic Acid) | Carbodiimide (e.g., EDC) activated amine | Amide | Requires activation of the carboxyl group before reaction with an amine-modified compound. |
Advanced Analytical Method Development for In Situ Reaction Monitoring
Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction as it happens. Advanced analytical techniques that allow for in situ (in the reaction mixture) monitoring provide a real-time window into reaction kinetics, the formation of intermediates, and the appearance of byproducts. spectroscopyonline.commt.com
Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. mt.comyoutube.com These non-invasive techniques can track the concentration of reactants, intermediates, and products by monitoring their unique vibrational frequencies. clairet.co.uk For example, during the acylation step of the synthesis, FTIR could monitor the disappearance of the C-H bond on the aromatic ring and the appearance of the acetyl C=O stretching vibration. Similarly, Raman spectroscopy, which is highly sensitive to homo-nuclear bonds, could effectively monitor changes in the aromatic ring's substitution pattern. gatewayanalytical.comsapub.org This real-time data allows for precise determination of reaction endpoints and can reveal mechanistic insights that are missed with traditional offline analysis. spectroscopyonline.comresearchgate.net
| Technique | Principle | Strengths for This Synthesis | Limitations |
|---|---|---|---|
| FTIR Spectroscopy | Measures absorption of infrared light by molecular vibrations. gatewayanalytical.com | Excellent for tracking changes in polar functional groups (e.g., -OH, C=O). clairet.co.uk | Water can be a strong interferent; may not be ideal for aqueous solutions. gatewayanalytical.com |
| Raman Spectroscopy | Measures inelastic scattering of light from molecular vibrations. gatewayanalytical.com | Strong signal for aromatic ring vibrations and C-Br bonds; not sensitive to water. gatewayanalytical.comsapub.org | Fluorescence from impurities can sometimes overwhelm the Raman signal. gatewayanalytical.com |
| Process NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and quantitative data on all species in solution. researchgate.net | Lower sensitivity and higher equipment cost compared to vibrational spectroscopy. beilstein-journals.org |
Sustainable Synthesis and Upcycling Strategies for Byproducts
Modern chemical synthesis places a strong emphasis on sustainability, or "green chemistry." Future research on this compound will likely focus on developing more environmentally benign synthetic routes and finding valuable uses for any byproducts generated.
Sustainable synthesis strategies could involve replacing hazardous reagents and solvents with safer alternatives. For instance, traditional Friedel-Crafts acylation and bromination reactions often use stoichiometric amounts of Lewis acids and volatile organic solvents. rsc.orgresearchgate.net Future work could explore the use of recyclable solid acid catalysts or deep eutectic solvents, which are less toxic and can be reused. rsc.orgresearchgate.net Another avenue is the exploration of biocatalytic routes, using enzymes or whole microbial systems to perform key synthetic steps, such as the synthesis of the 4-hydroxybenzoate (B8730719) precursor from renewable feedstocks. nih.govresearchgate.net
In electrophilic aromatic substitution reactions, the formation of isomeric byproducts is common. Instead of being treated as waste, these side-products could be "upcycled." Upcycling involves chemically modifying a byproduct to create a new, valuable compound. nih.govrsc.org For example, an undesired constitutional isomer of this compound could potentially be functionalized through further reactions, leveraging its unique substitution pattern to create a different series of derivatives for screening and research. This approach not only minimizes waste but also maximizes the chemical value derived from the starting materials. rsc.org
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route to Methyl 3-acetyl-5-bromo-4-hydroxybenzoate?
- Methodological Answer : A multi-step synthesis approach is typically required. For example, esterification of a hydroxybenzoic acid precursor followed by bromination at the 5-position and acetylation at the 3-position. Reaction conditions must balance reactivity and selectivity:
- Halogenation : Use N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .
- Acetylation : Acetic anhydride with catalytic acid (e.g., H₂SO₄) at 50–60°C ensures regioselective acetylation without ester hydrolysis .
Q. How can conflicting NMR data for brominated aromatic intermediates be resolved?
- Methodological Answer : Discrepancies in chemical shifts often arise from solvent effects or residual impurities. Use deuterated DMSO-d₆ or CDCl₃ for consistent results. For ambiguous peaks:
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare with analogous compounds (e.g., Methyl 4-bromo-3-hydroxybenzoate, δH 7.45–7.55 ppm for aromatic protons) .
Q. What safety protocols are critical when handling brominated aromatic esters?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (inspected for integrity), flame-retardant lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate and adsorb using silica gel. Avoid drainage disposal due to environmental toxicity .
Advanced Research Questions
Q. How does the electron-withdrawing bromine substituent influence the reactivity of the ester group in nucleophilic acyl substitution?
- Methodological Answer : The 5-bromo group decreases electron density at the ester carbonyl, enhancing electrophilicity. To quantify:
- Perform kinetic studies using nucleophiles (e.g., amines) in THF. Monitor reaction rates via IR spectroscopy (C=O stretch at ~1700 cm⁻¹).
- Compare with non-brominated analogs (e.g., Methyl 3-acetyl-4-hydroxybenzoate) to isolate electronic effects .
Q. What strategies mitigate competing side reactions during sequential bromination and acetylation?
- Methodological Answer :
- Order of Reactions : Brominate before acetylation to avoid acetyl group deactivation of the aromatic ring toward electrophilic substitution.
- Protecting Groups : Temporarily protect the 4-hydroxy group with a trimethylsilyl (TMS) ether during bromination to prevent oxidation .
- Temperature Control : Maintain bromination below 30°C to suppress diaryl ether formation .
Q. How can the bioactivity of this compound be systematically explored in antimicrobial studies?
- Methodological Answer :
- Assay Design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include a positive control (e.g., ciprofloxacin).
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Br with Cl or CH₃) to identify critical pharmacophores.
- Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell lysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
